Heptanoic acid, 4-formyl-2-methoxyphenyl ester
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Overview
Description
Heptanoic acid, 4-formyl-2-methoxyphenyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a heptanoic acid moiety esterified with a 4-formyl-2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptanoic acid, 4-formyl-2-methoxyphenyl ester can be achieved through esterification reactions. One common method involves the reaction of heptanoic acid with 4-formyl-2-methoxyphenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the esterification process. Additionally, the purification of the product can be achieved through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Heptanoic acid, 4-formyl-2-methoxyphenyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: 4-carboxy-2-methoxyphenyl heptanoate.
Reduction: 4-hydroxymethyl-2-methoxyphenyl heptanoate.
Substitution: Various substituted phenyl heptanoates depending on the nucleophile used.
Scientific Research Applications
Heptanoic acid, 4-formyl-2-methoxyphenyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antioxidant and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of heptanoic acid, 4-formyl-2-methoxyphenyl ester involves its interaction with specific molecular targets. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The ester can undergo hydrolysis in biological systems to release active components such as 4-formyl-2-methoxyphenol, which can exert various biological effects .
Comparison with Similar Compounds
Similar Compounds
Heptanoic acid, 4-hydroxy-2-methoxyphenyl ester: Similar structure but with a hydroxyl group instead of a formyl group.
Heptanoic acid, 4-methyl-2-methoxyphenyl ester: Similar structure but with a methyl group instead of a formyl group.
Uniqueness
Heptanoic acid, 4-formyl-2-methoxyphenyl ester is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials.
Properties
CAS No. |
765298-69-9 |
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Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(4-formyl-2-methoxyphenyl) heptanoate |
InChI |
InChI=1S/C15H20O4/c1-3-4-5-6-7-15(17)19-13-9-8-12(11-16)10-14(13)18-2/h8-11H,3-7H2,1-2H3 |
InChI Key |
ZLONHCJFWITOAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)OC1=C(C=C(C=C1)C=O)OC |
Origin of Product |
United States |
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